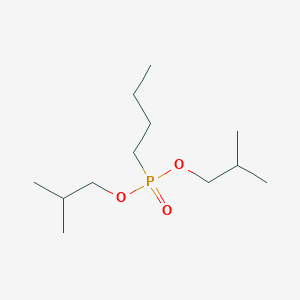
Bis(2-methylpropyl) butylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is known for its versatility and stability, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, P-butyl-, bis(2-methylpropyl) ester typically involves the reaction of phosphorous acid with butyl alcohol and isobutyl alcohol under controlled conditions. The reaction proceeds through esterification, where the hydroxyl groups of the alcohols react with the phosphorous acid, forming the ester linkage.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to enhance the reaction rate and yield. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acid esters.
Aplicaciones Científicas De Investigación
Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential as a drug delivery agent and in the development of pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of phosphonic acid, P-butyl-, bis(2-methylpropyl) ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphonic acid, P-butyl-, bis(2-ethylhexyl) ester
- Phosphonic acid, P-methyl-, bis(2-methylpropyl) ester
- Phosphonic acid, P-ethyl-, bis(2-methylpropyl) ester
Uniqueness
Phosphonic acid, P-butyl-, bis(2-methylpropyl) ester is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications requiring stability and reactivity under various conditions.
Propiedades
Número CAS |
10092-77-0 |
|---|---|
Fórmula molecular |
C12H27O3P |
Peso molecular |
250.31 g/mol |
Nombre IUPAC |
1-[bis(2-methylpropoxy)phosphoryl]butane |
InChI |
InChI=1S/C12H27O3P/c1-6-7-8-16(13,14-9-11(2)3)15-10-12(4)5/h11-12H,6-10H2,1-5H3 |
Clave InChI |
ZVXPPNMMWKQTDB-UHFFFAOYSA-N |
SMILES canónico |
CCCCP(=O)(OCC(C)C)OCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)
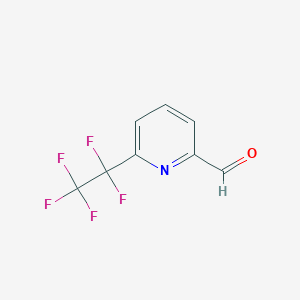
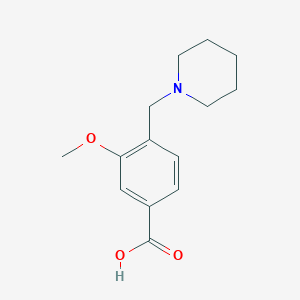
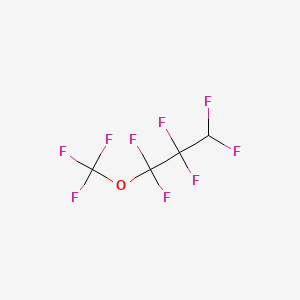

![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
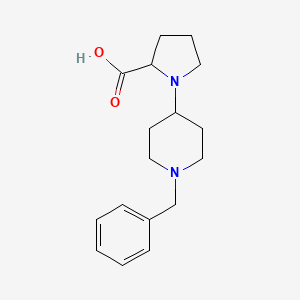


![Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-](/img/structure/B12084340.png)
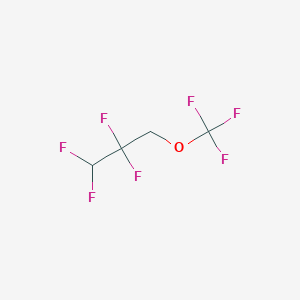
![17-Hydroxy-17-[2-(hydroxymethyl)-1,3-dioxolan-2-yl]-10,13-dimethylspiro[1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-11-one](/img/structure/B12084354.png)
